Dimethyl-bisphenol A

Description

Properties

IUPAC Name |

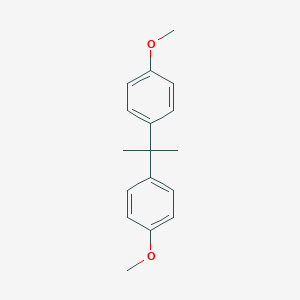

1-methoxy-4-[2-(4-methoxyphenyl)propan-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O2/c1-17(2,13-5-9-15(18-3)10-6-13)14-7-11-16(19-4)12-8-14/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYIBEYSBXIQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347091 | |

| Record name | 2,2-bis(4-methoxyphenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1568-83-8 | |

| Record name | 1,1′-(1-Methylethylidene)bis[4-methoxybenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1568-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-bis(4-methoxyphenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Dimethyl-bisphenol A

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: The term "dimethyl-bisphenol A" can be ambiguous. This guide focuses on the compound scientifically known as 2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane, often referred to as tetramethylbisphenol A (TMBPA). This analogue of bisphenol A (BPA) is synthesized from 2,6-dimethylphenol and acetone.[1][2] TMBPA is a significant monomer in the production of specialized polycarbonates and epoxy resins, imparting properties such as enhanced thermal stability.[3] This document provides a comprehensive overview of its synthesis and detailed characterization methods for professionals in chemical research and materials science.

Synthesis of 2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane (TMBPA)

The primary route for synthesizing TMBPA is the acid-catalyzed condensation reaction between 2,6-dimethylphenol and acetone. This electrophilic substitution reaction is analogous to the synthesis of Bisphenol A from phenol and acetone.[4][5]

Reaction Pathway

The synthesis involves the reaction of two equivalents of 2,6-dimethylphenol with one equivalent of acetone, typically catalyzed by a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[6]

Experimental Protocol: Synthesis

The following protocol is adapted from established laboratory procedures for the synthesis of bisphenols.[6]

-

Reaction Setup: To a stirred mixture of 2,6-dimethylphenol (e.g., 5.0 g, 41.0 mmol) and acetone (e.g., 94.0 mmol) in a non-polar solvent like light petroleum (40 ml), add the acid catalyst.

-

Catalyst Addition: Slowly add concentrated sulfuric acid (H₂SO₄, e.g., 1.5 ml, 98%) over a period of 15 minutes at room temperature (27°C). Maintain stirring.

-

Reaction: Continue stirring the mixture for the appropriate time as determined by reaction monitoring (e.g., via TLC).

-

Quenching: Dilute the reaction mixture with a large volume of water (e.g., 10 times the initial volume) and stir for an additional 15 minutes to precipitate the crude product.

-

Isolation: Filter the resulting solid using a Buchner funnel and wash thoroughly with water to remove any remaining acid and unreacted starting materials.

-

Drying: Dry the crude product under vacuum at 85-90°C.

-

Purification: Purify the crude TMBPA by flash chromatography using a suitable eluent system, such as ethyl acetate/hexane, to yield the final product as a white crystalline solid.[6]

Characterization of TMBPA

A combination of spectroscopic and physical methods is used to confirm the structure and purity of the synthesized TMBPA. The overall workflow from synthesis to characterization is outlined below.

Physical and Chemical Properties

The fundamental properties of TMBPA are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane | [1][6] |

| Synonyms | Tetramethylbisphenol A (TMBPA) | [3] |

| CAS Number | 5613-46-7 | [1][6] |

| Molecular Formula | C₁₉H₂₄O₂ | [1][6] |

| Molecular Weight | 284.39 g/mol | [1][6] |

| Appearance | White crystalline solid | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation. Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are relatively simple. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ or DMSO-d₆ are predicted below based on the structures of similar compounds.[7][8]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~ 9.0 - 9.5 | Singlet | 2H, Phenolic -OH |

| ~ 6.5 - 7.0 | Singlet | 4H, Aromatic C-H | |

| ~ 2.2 - 2.3 | Singlet | 12H, Ar-CH₃ | |

| ~ 1.6 - 1.7 | Singlet | 6H, Isopropylidene -C(CH₃)₂ | |

| ¹³C NMR | ~ 150 - 155 | Singlet | C-OH |

| ~ 140 - 145 | Singlet | Quaternary aromatic C | |

| ~ 125 - 130 | Singlet | Aromatic C-H | |

| ~ 120 - 125 | Singlet | Quaternary aromatic C-CH₃ | |

| ~ 40 - 45 | Singlet | Isopropylidene -C(CH₃)₂ | |

| ~ 30 - 35 | Singlet | Isopropylidene -C(CH₃)₂ | |

| ~ 15 - 20 | Singlet | Ar-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the TMBPA molecule. The expected absorption bands are detailed below.[9][10]

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

| 3200 - 3600 | Strong, Broad | O-H Stretch | Phenolic -OH |

| 2850 - 3000 | Medium-Strong | C-H Stretch | Aliphatic (CH₃) |

| 3010 - 3100 | Weak-Medium | C-H Stretch | Aromatic (C-H) |

| 1500 - 1610 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1150 - 1250 | Strong | C-O Stretch | Phenolic C-O |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. Analysis is often performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).[11][12][13]

| m/z Value | Ion | Description |

| 284.39 | [M]⁺ | Molecular ion peak corresponding to the exact mass of TMBPA. |

| 269 | [M - CH₃]⁺ | Loss of a methyl group from the isopropylidene bridge; often the base peak. |

References

- 1. 2,2-BIS(4-HYDROXY-3,5-DIMETHYLPHENYL)PROPANE | 5613-46-7 [m.chemicalbook.com]

- 2. 2,6-Xylenol - Wikipedia [en.wikipedia.org]

- 3. 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane | 5613-46-7 | FB62699 [biosynth.com]

- 4. US7132575B2 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]

- 5. Phenol - Wikipedia [en.wikipedia.org]

- 6. 2,2-BIS(4-HYDROXY-3,5-DIMETHYLPHENYL)PROPANE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Liquid chromatography/multi-stage mass spectrometry of bisphenol A and its halogenated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2,2',6,6'-Tetramethylbisphenol A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2',6,6'-tetramethylbisphenol A (TMBPA), a significant organic compound with applications in various industrial syntheses. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and procedural workflows.

Chemical Identity and Structure

2,2',6,6'-Tetramethylbisphenol A, also known as 4,4'-Isopropylidenebis(2,6-dimethylphenol), is a derivative of bisphenol A. The four methyl groups on the phenolic rings introduce steric hindrance, which significantly influences its chemical reactivity and physical properties compared to the parent compound.

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane |

| Synonyms | 4,4'-Isopropylidenebis(2,6-dimethylphenol), Tetramethylbisphenol A, Bisxylenol A |

| CAS Number | 5613-46-7[1] |

| Molecular Formula | C₁₉H₂₄O₂[1] |

| Molecular Weight | 284.39 g/mol [1] |

| Chemical Structure |  |

Physicochemical Properties

The physicochemical properties of TMBPA are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Data of 2,2',6,6'-Tetramethylbisphenol A

| Property | Value | Reference |

| Physical State | White to light yellow powder/crystal | |

| Melting Point | 162-165 °C | [1] |

| Boiling Point (Predicted) | 420.6 ± 40.0 °C at 760 mmHg | [2] |

| Solubility | Limited solubility in water. Soluble in organic solvents such as benzene. | [2] |

| pKa (Predicted) | Data not available. The pKa of the parent compound, Bisphenol A, is approximately 9.6. | [3] |

| LogP (Predicted) | 5.27 | [2] |

Spectral Data

Detailed spectral analysis is essential for the structural elucidation and purity assessment of TMBPA.

3.1. ¹H NMR Spectroscopy

A ¹H NMR spectrum of 2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane is available.[4] While detailed peak-by-peak assignments are not provided in the available literature, the expected proton signals would correspond to the aromatic protons, the methyl protons on the phenyl rings, the isopropylidene methyl protons, and the hydroxyl protons.

3.2. ¹³C NMR, FT-IR, and UV-Vis Spectroscopy

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and determination of key physicochemical properties of TMBPA.

4.1. Synthesis of High-Purity 2,2',6,6'-Tetramethylbisphenol A

This protocol is adapted from a patented method for producing high-purity TMBPA.[5]

Materials:

-

2,6-Xylenol

-

Acetone

-

Organic carboxylic acid catalyst (e.g., mercaptopropionic acid)

-

Organic sulfonic acid catalyst (e.g., methanesulfonic acid)

-

Organic solvent for washing (e.g., toluene)

Procedure:

-

In a suitable reactor, heat 2,6-xylenol to a molten state (approximately 45-70 °C).

-

Add the organic carboxylic acid catalyst and stir the mixture.

-

Continuously add the organic sulfonic acid catalyst, followed by the addition of acetone to initiate the condensation reaction. The reaction is typically carried out at 40-90 °C for 2-6 hours. This will result in the formation of a slurry.[5]

-

Transfer the slurry to a kneader and stir to obtain a paste-like product.

-

Transfer the paste to a stirrer, add an organic solvent (e.g., toluene) for washing, and stir.

-

Filter the solid product and dry it under vacuum to obtain high-purity 2,2',6,6'-tetramethylbisphenol A.

Workflow for Synthesis of TMBPA

4.2. Purification by Recrystallization

This protocol is a general method for the recrystallization of crude TMBPA.[6]

Materials:

-

Crude 2,2',6,6'-tetramethylbisphenol A

-

C1-C4 monoalcohol (e.g., methanol, ethanol)

-

Deionized water

Procedure:

-

Prepare a solvent mixture of a C1-C4 monoalcohol and water. The water content should be between 2-40% by weight of the total solvent.

-

Use the solvent mixture in an amount of 70 to 250% by weight, based on the amount of crude TMBPA.

-

Dissolve the crude TMBPA in the solvent mixture at a temperature of 65 to 150 °C. If the temperature exceeds the boiling point of the alcohol, the recrystallization should be carried out under pressure (1 to 20 bar).[6]

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals to remove any residual solvent.

Workflow for Recrystallization of TMBPA

4.3. Determination of Melting Point

A standard capillary melting point method can be employed.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Finely powder a small amount of the dry TMBPA sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (initial melting point) and the temperature at which the entire sample becomes a clear liquid (final melting point). The range between these two temperatures is the melting range.

4.4. Determination of Solubility

A qualitative and semi-quantitative solubility assessment can be performed.

Materials:

-

2,2',6,6'-tetramethylbisphenol A

-

Various solvents (e.g., water, methanol, ethanol, acetone, toluene)

-

Test tubes

-

Vortex mixer

Procedure:

-

Add a small, pre-weighed amount of TMBPA (e.g., 10 mg) to a test tube.

-

Add a measured volume of the solvent (e.g., 1 mL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually observe if the solid has completely dissolved.

-

If the solid dissolves, add another pre-weighed amount and repeat the process until the solution is saturated (solid no longer dissolves).

-

Calculate the approximate solubility in mg/mL or g/L. For more precise quantitative measurements, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

4.5. Determination of pKa

The pKa of a phenolic compound can be determined spectrophotometrically.[7]

Principle: The absorbance of a solution of the phenolic compound is measured at various pH values. The phenol (ArOH) and its conjugate base, the phenolate ion (ArO⁻), have different UV-Vis absorption spectra. By monitoring the change in absorbance at a wavelength where the two species have different molar absorptivities, the ratio of [ArO⁻]/[ArOH] can be determined at each pH. The pKa can then be calculated using the Henderson-Hasselbalch equation.

Procedure:

-

Prepare a stock solution of TMBPA in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

Add a small, constant aliquot of the TMBPA stock solution to each buffer solution.

-

Measure the UV-Vis spectrum of each solution.

-

Identify a wavelength (λ) where the absorbance difference between the acidic and basic forms is maximal.

-

Measure the absorbance of each solution at this wavelength.

-

The pKa can be determined by plotting absorbance versus pH and finding the pH at the inflection point, or by using the following equation: pKa = pH + log[(A_max - A) / (A - A_min)] where A is the absorbance at a given pH, A_max is the absorbance of the fully deprotonated species, and A_min is the absorbance of the fully protonated species.

Workflow for pKa Determination

Safety and Handling

2,2',6,6'-Tetramethylbisphenol A should be handled with appropriate safety precautions in a well-ventilated laboratory. Wear protective gloves, eye protection, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

This technical guide provides a foundational understanding of the physicochemical properties of 2,2',6,6'-tetramethylbisphenol A. For more specific applications, it is recommended that researchers perform their own detailed analyses on purified samples.

References

- 1. 2,2-BIS(4-HYDROXY-3,5-DIMETHYLPHENYL)PROPANE | 5613-46-7 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Bisphenol A | C15H16O2 | CID 6623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2-BIS(4-HYDROXY-3,5-DIMETHYLPHENYL)PROPANE(5613-46-7) 1H NMR spectrum [chemicalbook.com]

- 5. CN110627622A - Preparation method of high-purity tetramethyl bisphenol A - Google Patents [patents.google.com]

- 6. EP0379862A2 - Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

The Ascendancy of Dimethyl-Bisphenol A Derivatives: A Technical Guide to Their Historical Development, Synthesis, and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trajectory of industrial chemistry is often marked by the evolution of molecules, driven by the dual needs of enhanced performance and improved safety. The story of dimethyl-bisphenol A (DMBPA) derivatives is a compelling chapter in this narrative. Born from the legacy of bisphenol A (BPA), a compound of immense industrial importance and significant biological controversy, DMBPA derivatives have emerged as critical building blocks in the synthesis of high-performance polymers and materials. Their unique structural modifications, primarily the addition of methyl groups to the phenolic rings, bestow upon them distinct physicochemical properties that have carved out their niche in modern material science.

This technical guide provides an in-depth exploration of the historical development of DMBPA derivatives, from their conceptual origins to their current applications. It meticulously details the key synthetic methodologies that have evolved over time, presenting a comparative analysis of reaction conditions and yields. Furthermore, this document delves into the nascent but rapidly growing body of research on the biological activities of these compounds, elucidating their interactions with key signaling pathways. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering a foundational understanding of this important class of molecules.

Historical Development: From BPA to its Dimethylated Successors

The genesis of this compound derivatives is intrinsically linked to the history of bisphenol A itself. First synthesized in 1891, BPA's commercial production began in the 1950s, where it became a cornerstone for the production of polycarbonate plastics and epoxy resins. However, concerns regarding its endocrine-disrupting properties, which began to surface in the latter half of the 20th century, spurred the search for safer alternatives that could replicate its desirable material properties without its biological drawbacks.

This quest led to the exploration of structurally related bisphenols, including those with methyl substitutions on the phenyl rings. The introduction of methyl groups was hypothesized to sterically hinder the interaction of the molecule with estrogen receptors, potentially reducing its endocrine activity. One of the most prominent DMBPA derivatives to emerge from this line of inquiry was 2,2-bis(3,5-dimethyl-4-hydroxyphenyl)propane , commonly known as tetramethyl bisphenol A (TMBPA) .

While the precise date of the first synthesis of TMBPA is not prominently documented in readily available literature, its investigation and application as a monomer for specialty polymers gained traction in the late 20th and early 21st centuries. The primary driver for its development has been the need for high-performance polymers with enhanced thermal stability, flame retardancy, and optical properties. TMBPA's rigid, sterically hindered structure contributes to polymers with higher glass transition temperatures and improved mechanical strength.

Another significant DMBPA derivative is 4,4'-methylenebis(2,6-dimethylphenol) , also known as tetramethyl bisphenol F (TMBPF) . TMBPF has been developed as a key component in the next generation of epoxy resins for can coatings, marketed as a "BPA-free" alternative. Its development has been more recent, largely driven by regulatory pressures and consumer demand for BPA-free food and beverage packaging.

The historical development can be summarized in the following key phases:

-

Pre-1990s: Foundational research on bisphenol chemistry and the establishment of BPA as a major industrial chemical.

-

1990s-2000s: Growing concerns over the endocrine-disrupting effects of BPA lead to increased research into alternatives. Initial synthesis and characterization of DMBPA derivatives like TMBPA.

-

2010s-Present: Intensified development and commercialization of DMBPA derivatives, particularly TMBPA and TMBPF, for applications in high-performance polycarbonates, epoxy resins, and other polymers. A corresponding increase in toxicological and biological studies to assess the safety of these BPA alternatives.

Synthesis of this compound Derivatives

The synthesis of DMBPA derivatives, particularly TMBPA, typically follows the principles of acid-catalyzed condensation reactions, analogous to the synthesis of BPA. The primary starting materials are a substituted phenol (in this case, 2,6-dimethylphenol or 2,6-xylenol) and a ketone or aldehyde.

Synthesis of Tetramethyl Bisphenol A (TMBPA)

The most common method for synthesizing TMBPA is the condensation of two equivalents of 2,6-dimethylphenol with one equivalent of acetone, catalyzed by a strong acid.

Reaction Scheme:

Caption: Synthesis of Tetramethyl Bisphenol A (TMBPA).

A general procedure for the synthesis of TMBPA is as follows:

-

Reactant Preparation: 2,6-dimethylphenol is heated to a molten state in a reactor equipped with a stirrer.

-

Catalyst Addition: An organic carboxylic acid catalyst is added to the molten 2,6-dimethylphenol and mixed thoroughly. Subsequently, an organic sulfonic acid catalyst is continuously added.

-

Condensation Reaction: Acetone is then added to the reaction mixture to initiate the condensation reaction, leading to the formation of a slurry. The reaction temperature is typically maintained between 40-90°C for 2-6 hours.[1]

-

Product Isolation: The resulting slurry is transferred to a kneader and stirred to obtain a paste-like product.

-

Purification: The paste is then transferred to a stirrer, and an organic solvent is added for washing. The solid product is collected by filtration and dried to yield high-purity TMBPA.[1]

Table 1: Summary of TMBPA Synthesis Conditions and Yields

| Parameter | Value/Range | Reference |

| Reactants | 2,6-dimethylphenol, Acetone | [1] |

| Catalysts | Organic carboxylic acid, Organic sulfonic acid | [1] |

| Temperature | 40-90°C | [1] |

| Reaction Time | 2-6 hours | [1] |

| Purity | >98.5% | [1] |

| Yield | >75% | [1] |

Synthesis of Tetramethyl Bisphenol F (TMBPF) Epoxy Resin

TMBPF epoxy resins are synthesized in a two-step process involving the preparation of TMBPF followed by its reaction with epichlorohydrin.

A representative procedure for the synthesis of TMBPF epoxy resin is as follows:

-

Initial Reaction: 4,4'-methylene-bis(2,6-dimethyl)phenol and epichlorohydrin (in a mass ratio of 1:3 to 1:10) are charged into a reactor with a cosolvent.[2]

-

Catalysis and Pre-reaction: An alkaline catalyst is added under a nitrogen atmosphere at 40-70°C, and the mixture is allowed to react for 1-4 hours.[2]

-

Ring-Closure Reaction: A further portion of the alkaline catalyst is added, and the reaction is continued under vacuum for 2-7 hours to facilitate the ring-closure. Excess epichlorohydrin is recovered under reduced pressure.[2]

-

Purification: A solvent and an alkaline catalyst are added, and the reaction is allowed to proceed for another 1-3 hours at 60-90°C. The mixture is then washed with water until neutral, and the solvent is removed to obtain the TMBPF epoxy resin.[2]

Table 2: Summary of TMBPF Epoxy Resin Synthesis Conditions

| Parameter | Value/Range | Reference |

| Reactants | 4,4'-methylene-bis(2,6-dimethyl)phenol, Epichlorohydrin | [2] |

| Catalyst | Alkaline catalyst | [2] |

| Pre-reaction Temperature | 40-70°C | [2] |

| Ring-closure Temperature | 60-90°C | [2] |

| Reaction Time | 3-11 hours (total) | [2] |

Biological Activities and Signaling Pathways

Contrary to the initial hypothesis that the addition of methyl groups would render DMBPA derivatives biologically inert, emerging research indicates that these compounds possess endocrine-disrupting properties and can interact with various cellular signaling pathways.

Endocrine Disruption and Receptor Interactions

Studies have shown that TMBPA exhibits endocrine-disrupting activity, in some cases comparable to or even stronger than BPA in specific pathways. It has been shown to possess anti-androgenic activity, with an IC50 value of 0.29 µM in a luciferase reporter assay.[3]

Table 3: In Vitro Endocrine Disrupting Activities of DMBPA Derivatives

| Compound | Activity | Assay | IC50/EC50 | Reference |

| TMBPA | Anti-androgenic | NIH3T3 Luciferase Reporter Assay | 0.29 µM | [3] |

| DMBPA | Anti-androgenic | NIH3T3 Luciferase Reporter Assay | 2.0 µM | [3] |

| TMBPA | Estrogenic | ERE-luciferase reporter assay in MCF-7 cells | Exhibited activity | [3] |

Developmental Toxicity and Impact on Signaling Pathways in Zebrafish

Zebrafish have been utilized as a model organism to study the developmental toxicity of TMBPA. Exposure to TMBPA has been shown to adversely affect embryo hatching and larval development, accompanied by alterations in the expression of functional genes.

A typical protocol for assessing the developmental toxicity of TMBPA in zebrafish is as follows:

-

Embryo Collection and Exposure: Zebrafish embryos are collected and exposed to various concentrations of TMBPA (e.g., 0.5, 5, 50, and 200 µg/L) for a period of 120 hours post-fertilization (hpf).[4]

-

Assessment of Developmental Endpoints: Key developmental parameters such as hatching rate, survival rate, total length, and swimming behavior are monitored and recorded at specific time points (e.g., 48 and 72 hpf).[4]

-

Gene Expression Analysis: At the end of the exposure period, total RNA is extracted from the zebrafish larvae. Quantitative real-time PCR (qRT-PCR) is then performed to analyze the expression levels of genes related to specific signaling pathways.[4]

Studies in zebrafish have revealed that TMBPA exposure can disrupt several key signaling pathways:

-

Antioxidant System: TMBPA exposure alters the expression of genes involved in the antioxidant response, such as cat, gpx, mn-sod, keap1, ucp2, and nrf2.[4]

-

Hypothalamic-Pituitary-Thyroid (HPT) Axis: The expression of genes related to the HPT axis, including ttr, ugt1ab, and trβ, is affected by TMBPA.[4]

-

Hypothalamic-Pituitary-Adrenal (HPA) Axis: TMBPA has been shown to impact the expression of genes in the HPA axis, such as pomca and nr3c1.[4]

-

Cardiac Development: The expression of genes crucial for cardiac development, including tbx2b, myl7, bmp4, and notch1b, is altered upon TMBPA exposure.[4]

Caption: TMBPA's Impact on Signaling Pathways in Zebrafish.

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)

This compound (DMBPA) has been identified as a potent inhibitor of HIF-1α, a key transcription factor in the cellular response to hypoxia. This finding suggests potential therapeutic applications for DMBPA derivatives in diseases where HIF-1α is overexpressed, such as cancer. DMBPA has been shown to decrease the expression of Vegfa mRNA, a downstream target of HIF-1α.[2]

Caption: DMBPA as an Inhibitor of the HIF-1α Pathway.

Tetramethyl Bisphenol F (TMBPF) and ESRRB Signaling

Recent studies have raised concerns about the safety of TMBPF, another BPA alternative. Maternal exposure to TMBPF in mice has been shown to cause ovarian damage in the offspring. Mechanistic studies have revealed that TMBPF exposure can induce senescence in human ovarian granulosa cells by promoting the ESRRB/p21 signaling pathway.[5]

Caption: TMBPF's Role in the ESRRB/p21 Signaling Pathway.

Conclusion and Future Perspectives

The historical development of this compound derivatives exemplifies a classic case of molecular evolution in response to industrial needs and safety concerns. From their origins as potential BPA alternatives, compounds like TMBPA and TMBPF have established themselves as valuable monomers for high-performance polymers. Their synthesis has been refined to achieve high purity and yield, enabling their use in demanding applications.

However, the growing body of toxicological data underscores the need for a cautious and thorough evaluation of these "safer" alternatives. The endocrine-disrupting activities and interactions with various signaling pathways highlight the complexity of predicting biological effects based on structural modifications alone. The findings presented in this guide emphasize that while DMBPA derivatives offer significant advantages in material science, their potential health and environmental impacts warrant continued investigation.

For researchers and drug development professionals, the demonstrated biological activities of DMBPA derivatives, such as HIF-1α inhibition, may open new avenues for therapeutic exploration. A deeper understanding of their structure-activity relationships could inform the design of novel small molecules targeting these pathways. Future research should focus on elucidating the detailed mechanisms of action of DMBPA derivatives, conducting long-term toxicity studies, and developing a more comprehensive understanding of their metabolic fate in biological systems. This will be crucial for ensuring the responsible development and use of this important class of chemicals.

References

- 1. CN110627622A - Preparation method of high-purity tetramethyl bisphenol A - Google Patents [patents.google.com]

- 2. CN104479105A - Preparation method of tetramethyl bisphenol F epoxy resin - Google Patents [patents.google.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Preparation method of tetramethyl bisphenol F epoxy resin - Eureka | Patsnap [eureka.patsnap.com]

- 5. dakenchem.com [dakenchem.com]

Dimethyl-bisphenol A (DMBPA) Toxicity: An In-depth Technical Review

An Examination of a Data-Scarce Bisphenol A Analogue

Introduction

Dimethyl-bisphenol A (DMBPA), scientifically known as 2,2-bis(4-hydroxy-3-methylphenyl)propane and also referred to as Bisphenol C, is a structural analogue of the well-studied endocrine disruptor Bisphenol A (BPA). Its CAS number is 79-97-0. While the production and use of DMBPA may be less prevalent than other BPA alternatives, its structural similarity to BPA raises concerns about its potential toxicity. This technical guide provides a comprehensive review of the currently available scientific literature on the toxicity of DMBPA, with a particular focus on quantitative data, experimental methodologies, and implicated signaling pathways. Due to the limited availability of in-depth studies specifically on DMBPA, this review incorporates a comparative analysis with the more extensively researched analogue, Tetramethyl Bisphenol A (TMBPA), to provide a broader context for potential toxicological effects.

Toxicological Profile of this compound (DMBPA)

The publicly available toxicological data for DMBPA is sparse. The primary sources of information are safety data sheets (SDS) and a limited number of in vitro studies.

Acute and Localized Toxicity

According to safety data sheets, DMBPA is classified as a substance that causes skin and serious eye irritation, and may lead to respiratory irritation[1][2]. An intravenous lethal dose (LD50) of 25 mg/kg has been reported in mice, indicating significant toxicity via this route of exposure[3].

Reproductive and Developmental Toxicity

There is a notable lack of comprehensive in vivo studies on the reproductive and developmental toxicity of DMBPA. However, it is suspected of damaging fertility or the unborn child, a classification that warrants significant concern and necessitates further research[1].

Endocrine-Disrupting Effects

DMBPA has been shown to exhibit estrogenic activity in vitro. Studies using the human breast cancer cell line MCF-7, a standard model for assessing estrogenicity, have demonstrated that DMBPA can induce an estrogenic response, albeit at higher concentrations (in the range of 1 x 10⁻⁶ to 1 x 10⁻⁴ M) compared to the potent natural estrogen, 17β-estradiol[4]. This suggests that DMBPA can act as a xenoestrogen, potentially interfering with the endocrine system.

Mechanism of Action: HIF-1α Inhibition

A significant finding in the study of DMBPA's mechanism of action is its identification as a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α)[5]. HIF-1α is a crucial transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia) and is involved in various physiological and pathological processes, including angiogenesis, metabolism, and cancer progression. DMBPA has been shown to decrease the expression of Vascular Endothelial Growth Factor A (Vegfa) mRNA, a key target of HIF-1α[5]. This inhibitory action on the HIF-1α pathway represents a non-estrogenic mechanism through which DMBPA could exert biological effects.

Comparative Toxicology: Insights from Tetramethyl Bisphenol A (TMBPA)

Given the scarcity of data on DMBPA, examining the toxicological profile of the structurally similar compound Tetramethyl Bisphenol A (TMBPA) can provide valuable insights into potential hazards.

TMBPA has been more extensively studied and is recognized as an endocrine disruptor. In July 2025, the Danish Environmental Protection Agency concluded that TMBPA meets the criteria for classification as a Category 1 endocrine disruptor for both human health and the environment due to its anti-androgenic and estrogenic effects[6][7].

In vivo studies have demonstrated the developmental toxicity of TMBPA. In zebrafish, exposure to TMBPA resulted in a decreased hatching rate, reduced total length, and suppressed swimming ability in larvae[5]. Furthermore, in utero exposure to TMBPA in rats was found to promote fetal Leydig cell proliferation while inhibiting their function, as evidenced by altered expression of steroidogenic enzymes[8][9].

Quantitative Toxicity Data

The following tables summarize the available quantitative data for DMBPA and provide a comparative overview with TMBPA.

Table 1: Quantitative Toxicity Data for this compound (DMBPA)

| Endpoint | Species | Route | Value | Reference |

| Acute Lethal Dose (LD50) | Mouse | Intravenous | 25 mg/kg | [3] |

| Estrogenic Activity (EC50) | - | In vitro | 1 x 10⁻⁶ - 1 x 10⁻⁴ M in MCF-7 cells | [4] |

| HIF-1α Inhibition | - | In vitro | 50 μM (significant inhibition) | [5] |

Table 2: Comparative Toxicological Endpoints of DMBPA and TMBPA

| Toxicological Endpoint | This compound (DMBPA) | Tetramethyl Bisphenol A (TMBPA) |

| Endocrine Disruption | ||

| Estrogenic Activity | Yes, in vitro (MCF-7 cells)[4] | Yes, in vitro (MCF-7 cells) and confirmed as an endocrine disruptor[4][6][7] |

| Anti-androgenic Activity | Data not available | Yes, identified as having anti-androgenic effects[6][7] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child[1] | In utero exposure in rats affects fetal Leydig cell function[8][9] |

| Developmental Toxicity | Data not available | Yes, in zebrafish (decreased hatching rate, reduced length, suppressed swimming)[5] |

| Other Mechanisms | Potent HIF-1α inhibitor[5] | Data not available |

Experimental Protocols

Detailed experimental protocols for the key experiments cited are provided below to facilitate replication and further research.

In Vitro Estrogenicity Assay using MCF-7 Cells

This protocol describes a general method for assessing the estrogenic activity of a compound using the MCF-7 human breast cancer cell line, which is a widely accepted in vitro model.

-

Cell Culture: MCF-7 cells are maintained in a suitable growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Hormone Deprivation: Prior to the assay, cells are cultured in a medium containing charcoal-stripped FBS for 3-5 days to deplete endogenous estrogens and minimize basal estrogenic activity.

-

Treatment: Cells are seeded in multi-well plates and, after attachment, are treated with various concentrations of the test compound (e.g., DMBPA) and a positive control (17β-estradiol). A vehicle control (e.g., DMSO) is also included.

-

Proliferation Assay (E-Screen): After a defined incubation period (e.g., 6 days), cell proliferation is assessed using methods such as the MTT assay or by direct cell counting. An increase in cell number relative to the vehicle control indicates estrogenic activity.

-

Reporter Gene Assay: Alternatively, cells can be transiently transfected with a plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase). After treatment, the reporter gene activity is measured, with an increase indicating estrogen receptor activation.

Zebrafish Developmental Toxicity Assay

This protocol outlines a general procedure for evaluating the developmental toxicity of chemicals using zebrafish (Danio rerio) embryos.

-

Embryo Collection and Staging: Fertilized zebrafish embryos are collected and staged under a microscope. Healthy, normally developing embryos are selected for the assay.

-

Exposure: Embryos are placed in multi-well plates containing embryo medium. The test compound (e.g., TMBPA) is added at various concentrations. A vehicle control is run in parallel.

-

Incubation: The plates are incubated at a controlled temperature (typically 28.5°C) with a standard light-dark cycle.

-

Endpoint Assessment: At specific time points (e.g., 24, 48, 72, 96, and 120 hours post-fertilization), embryos and larvae are examined under a microscope for various endpoints, including:

-

Mortality: Lack of heartbeat and movement.

-

Hatching Rate: Percentage of embryos that have hatched.

-

Morphological Abnormalities: Including pericardial edema, yolk sac edema, spinal curvature, and craniofacial defects.

-

Behavioral Analysis: Swimming activity can be monitored and quantified using automated tracking systems.

-

-

Data Analysis: The concentration-response relationships for each endpoint are determined, and values such as the LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration for a 50% response) are calculated.

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways potentially affected by DMBPA.

Caption: HIF-1α signaling pathway and the inhibitory action of DMBPA.

Caption: Generalized estrogen receptor signaling pathway potentially activated by DMBPA.

Caption: Experimental workflow for zebrafish developmental toxicity testing.

Conclusion and Future Directions

The available evidence, though limited, suggests that this compound (DMBPA) possesses toxicological properties of concern, including skin and eye irritation, potential reproductive toxicity, and endocrine-disrupting capabilities through estrogen receptor activation. Furthermore, its ability to act as a potent inhibitor of the HIF-1α signaling pathway indicates a complex toxicological profile that extends beyond simple endocrine disruption.

The significant data gaps in the in vivo toxicity of DMBPA, particularly concerning its reproductive, developmental, and neurotoxic effects, are a critical issue. The toxicological profile of the structurally related compound TMBPA, which is now classified as an endocrine disruptor, underscores the urgent need for a more thorough investigation of DMBPA.

Future research should prioritize comprehensive in vivo studies in rodent models to definitively assess the reproductive and developmental toxicity of DMBPA. Further elucidation of its mechanisms of action, including the downstream consequences of HIF-1α inhibition and a more detailed characterization of its estrogenic and potential androgenic activities, is also essential. Given its presence as a BPA analogue, a comprehensive risk assessment based on robust scientific data is imperative to ensure human and environmental safety. Researchers, scientists, and drug development professionals should be aware of the potential for toxicity with DMBPA and exercise caution in its use and in the interpretation of safety data for "BPA-free" products that may contain this and other less-studied analogues.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Bisphenol A, an environmental endocrine-disrupting chemical, inhibits hypoxic response via degradation of hypoxia-inducible factor 1alpha (HIF-1alpha): structural requirement of bisphenol A for degradation of HIF-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. useforesight.io [useforesight.io]

- 8. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 9. Frontiers | Validation, Optimization, and Application of the Zebrafish Developmental Toxicity Assay for Pharmaceuticals Under the ICH S5(R3) Guideline [frontiersin.org]

An In-depth Technical Guide on the Environmental Fate and Transport of Dimethyl-bisphenol A

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl-bisphenol A (DMBPA), a derivative of bisphenol A (BPA), is a compound of emerging concern due to its potential environmental persistence and biological activity. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental fate and transport of DMBPA. Due to the limited availability of specific data for DMBPA, this guide also presents data for the closely related and extensively studied compound, bisphenol A (BPA), as a comparative analogue to infer potential environmental behavior. This document details the physicochemical properties, abiotic and biotic degradation pathways, and mobility of these compounds in various environmental compartments. Standardized experimental protocols for assessing the environmental fate of DMBPA are provided, based on internationally recognized guidelines. Furthermore, this guide visualizes the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway, a known molecular target of DMBPA, to provide context for its biological effects.

Physicochemical Properties

The environmental fate and transport of a chemical are fundamentally governed by its physicochemical properties. These properties determine its partitioning between different environmental compartments such as water, soil, air, and biota.

Table 1: Physicochemical Properties of this compound (DMBPA) and Bisphenol A (BPA)

| Property | This compound (DMBPA) | Bisphenol A (BPA) | Reference |

| CAS Number | 1568-83-8 | 80-05-7 | |

| Molecular Formula | C₁₇H₂₀O₂ | C₁₅H₁₆O₂ | |

| Molecular Weight ( g/mol ) | 256.34 | 228.29 | [1] |

| Water Solubility | Insoluble | 120 - 300 mg/L | |

| Log Kow (Octanol-Water Partition Coefficient) | 4.0297 | 2.20 - 3.40 | |

| Vapor Pressure (mmHg at 25°C) | 3.45E-05 | Low | |

| pKa | Not available | 9.6 - 10.2 |

Note: The water solubility of DMBPA is listed as "insoluble," suggesting very low aqueous solubility, which is consistent with its higher Log Kow value compared to BPA. A higher Log Kow indicates a greater tendency to partition into organic matter and lipids.

Environmental Fate and Transport

The persistence and movement of DMBPA in the environment are determined by a combination of degradation processes and its partitioning behavior in soil and water.

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photolysis, can contribute to the transformation of DMBPA in the environment.

-

Hydrolysis: While specific data for DMBPA is unavailable, BPA is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). Given the ether linkages in DMBPA (bisphenol A dimethyl ether), it is expected to be more resistant to hydrolysis than esters, but specific studies are needed for confirmation.

-

Photolysis: In the atmosphere, chemicals can be degraded by reacting with hydroxyl radicals. The atmospheric half-life of BPA is estimated to be less than one day[2][3]. Compounds with phenolic structures can also undergo direct photolysis in water.

Biotic Degradation

Biodegradation is a primary mechanism for the removal of many organic contaminants from the environment.

-

Aerobic Degradation: BPA is known to be biodegradable in aerobic environments, with half-lives in river water ranging from 2.5 to 15 days[4][5]. Studies have shown that microorganisms capable of degrading BPA are widespread in nature[6][7]. The biodegradation of other bisphenol analogues varies, with some, like BPS, degrading rapidly in soil (half-life of less than a day to 2.8 days)[8].

-

Anaerobic Degradation: Under anaerobic conditions, the degradation of BPA is significantly slower, particularly in sediments[5].

Table 2: Environmental Half-life Data for Bisphenol A (BPA) as a Comparative Analogue for DMBPA

| Environmental Compartment | Half-life (t½) | Conditions | Reference |

| River Water | 0.5 - 6 days | Aerobic | [6][9] |

| Soil | 0.8 - 36 days | Aerobic | [2][8][10] |

| Sediment | 135 - 1621 days | Anaerobic | [8] |

| Air | < 1 day | Atmospheric oxidation | [2][3] |

Note: The persistence of DMBPA is expected to differ from BPA due to the methylation of the hydroxyl groups. This modification could potentially increase its persistence by making it less susceptible to certain enzymatic degradation pathways.

Mobility in Soil and Water

The mobility of DMBPA in the environment is largely influenced by its sorption to soil and sediment.

-

Sorption: The tendency of a chemical to bind to soil or sediment is quantified by the soil sorption coefficient (Kd) and the organic carbon-water partition coefficient (Koc). A higher Log Kow, as seen with DMBPA, generally correlates with stronger sorption to organic matter in soil and sediment, leading to lower mobility. For BPA, Koc values have been reported to range from 314 to 1524 L/kg, indicating moderate to low mobility[4]. The sorption of BPA is primarily influenced by the organic carbon content of the soil[11][12].

Table 3: Soil Sorption Coefficients for Bisphenol A (BPA) as a Comparative Analogue for DMBPA

| Parameter | Value | Soil Type | Reference |

| Kd (L/kg) | 1.2 - 4.6 | Various agricultural soils | [11][12] |

| Log Koc (L/kg) | 3.05 ± 0.11 | Various agricultural soils | [11] |

| Koc (L/kg) | 314 - 1524 | - | [4] |

Note: Given its higher hydrophobicity (Log Kow of 4.03), DMBPA is expected to have a higher Koc value than BPA, suggesting it will be less mobile in soil and more likely to accumulate in sediments and sludge.

Experimental Protocols

To address the data gaps for DMBPA, standardized experimental protocols are essential. The following section outlines methodologies based on OECD and EPA guidelines that can be adapted to study the environmental fate and transport of DMBPA.

Biotic Degradation in Water

Protocol: OECD 301: Ready Biodegradability

-

Objective: To assess the ready biodegradability of DMBPA in an aerobic aqueous medium.

-

Methodology: A solution of DMBPA in a mineral medium is inoculated with microorganisms from a source such as activated sludge from a wastewater treatment plant. The test is typically run for 28 days in the dark under aerobic conditions. Degradation is monitored by measuring the decrease in Dissolved Organic Carbon (DOC) or the amount of CO₂ produced. A reference compound with known biodegradability is run in parallel as a control.

-

Endpoint: The percentage of degradation is calculated. A substance is considered readily biodegradable if it reaches a certain percentage of degradation (e.g., >60% of theoretical CO₂ production or >70% DOC removal) within a 10-day window during the 28-day test period.

Abiotic Degradation: Hydrolysis

Protocol: OECD 111: Hydrolysis as a Function of pH

-

Objective: To determine the rate of hydrolytic degradation of DMBPA in aqueous solutions at different pH values.

-

Methodology: Sterile aqueous buffer solutions at pH 4, 7, and 9 are treated with a known concentration of DMBPA and incubated in the dark at a constant temperature. Samples are taken at various time intervals and analyzed for the concentration of the parent compound. A preliminary test at an elevated temperature (e.g., 50°C) can be conducted to estimate the rate of hydrolysis.

-

Endpoint: The hydrolysis rate constant and the half-life of DMBPA are determined for each pH.

Transformation in Soil

Protocol: OECD 307: Aerobic and Anaerobic Transformation in Soil

-

Objective: To determine the rate and pathway of DMBPA degradation in soil under both aerobic and anaerobic conditions.

-

Methodology:

-

Aerobic: Fresh soil samples are treated with ¹⁴C-labeled DMBPA and incubated in the dark at a controlled temperature and moisture content. The headspace is continuously purged with humidified air to maintain aerobic conditions. Evolved ¹⁴CO₂ is trapped in a suitable absorbent. At selected time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products using techniques like HPLC and LC-MS/MS.

-

Anaerobic: Soil is pre-incubated under anaerobic conditions (e.g., by flooding and purging with nitrogen) before the addition of ¹⁴C-labeled DMBPA. The incubation is then continued in the absence of oxygen. Sampling and analysis are performed as in the aerobic study.

-

-

Endpoint: Degradation half-lives (DT50 and DT90) for DMBPA and its major metabolites are calculated. A mass balance is performed to account for the distribution of radioactivity.

Mobility in Soil

Protocol: OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method

-

Objective: To determine the soil sorption coefficient (Kd) and the organic carbon-water partition coefficient (Koc) of DMBPA.

-

Methodology:

-

Adsorption: Soil samples with varying organic carbon content are equilibrated with aqueous solutions of ¹⁴C-labeled DMBPA at different concentrations. The soil-to-solution ratio is kept constant. After shaking for a predetermined equilibrium time, the phases are separated by centrifugation, and the concentration of DMBPA in the aqueous phase is measured. The amount of DMBPA adsorbed to the soil is calculated by mass balance.

-

Desorption: After the adsorption phase, the supernatant is replaced with a fresh solution without DMBPA, and the samples are re-equilibrated to determine the extent of desorption.

-

-

Endpoint: The Freundlich or Langmuir adsorption isotherms are plotted, and the Kd and Koc values are calculated. The Koc is derived by normalizing the Kd value to the organic carbon content of the soil.

Analytical Quantification

Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Objective: To accurately quantify the concentration of DMBPA and its potential transformation products in environmental matrices (water, soil, sediment).

-

Sample Preparation:

-

Water Samples: Solid-phase extraction (SPE) is commonly used to pre-concentrate the analytes and remove interfering substances.

-

Soil and Sediment Samples: Analytes are extracted using a suitable solvent or a combination of solvents, often with the aid of techniques like pressurized liquid extraction (PLE) or sonication. The extracts are then cleaned up using SPE.

-

-

Instrumentation: An LC system coupled with a triple quadrupole or high-resolution mass spectrometer is used for analysis. The use of isotopically labeled internal standards is recommended for accurate quantification.

-

Method Validation: The analytical method should be validated for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

HIF-1α Signaling Pathway and Inhibition by DMBPA

This compound has been identified as an inhibitor of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. DMBPA promotes the degradation of the HIF-1α protein. The following diagram illustrates the key components of this pathway and the point of intervention by DMBPA.

Caption: HIF-1α signaling pathway and its inhibition by DMBPA.

Experimental Workflow for Environmental Fate Assessment

The following diagram outlines a logical workflow for assessing the environmental fate of DMBPA, incorporating the key experimental protocols described above.

Caption: Workflow for assessing the environmental fate of DMBPA.

Conclusion

This technical guide has synthesized the available information on the environmental fate and transport of this compound. While specific quantitative data for DMBPA remains scarce, by utilizing data from its analogue, bisphenol A, and referencing standardized testing protocols, a preliminary assessment of its environmental behavior can be made. DMBPA is likely to be a persistent and relatively immobile compound in the environment due to its physicochemical properties. Further experimental studies, following the outlined protocols, are crucial to accurately determine its environmental half-lives and mobility, and to conduct a thorough environmental risk assessment. The provided visualization of the HIF-1α signaling pathway offers a starting point for understanding the potential ecotoxicological effects of DMBPA. This guide serves as a valuable resource for researchers and professionals in directing future research and in the responsible development and management of this and similar compounds.

References

- 1. Bisphenol A | C15H16O2 | CID 6623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Health effects of Bisphenol A - Wikipedia [en.wikipedia.org]

- 3. How does BPA affect our environment - Hazox Compliance Solutions [hazoxinc.com]

- 4. A review of the environmental fate, effects, and exposures of bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bisphenol A - Wikipedia [en.wikipedia.org]

- 6. Biodegradation of bisphenol A in aquatic environments: river die-away - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bisphenols—A Threat to the Natural Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biodegradation of bisphenol a in aquatic environments: River die‐away | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 10. Fate of phthalates and BPA in agricultural and non-agricultural soils of the Paris area (France) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Spectroscopic Analysis of Dimethyl-Bisphenol A: A Technical Guide

Introduction

Dimethyl-bisphenol A, also known as Tetramethylbisphenol A (TMBPA), is a monomer used in the synthesis of various polymers, including polycarbonates and epoxy resins. Its chemical structure, 2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane, imparts specific properties to these materials. A thorough understanding of its spectroscopic characteristics is crucial for quality control, reaction monitoring, and material characterization. This guide provides an in-depth analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and data interpretation.

Chemical Structure

Caption: Chemical structure of 2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.18 | Singlet | 4H | Ar-H |

| 4.39 | Singlet | 2H | Ar-OH |

| 2.19 | Singlet | 12H | Ar-CH₃ |

| 1.58 | Singlet | 6H | -C(CH₃)₂- |

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 147.9 | Quaternary | Ar-C-OH |

| 142.1 | Quaternary | Ar-C-C(CH₃)₂ |

| 128.5 | Tertiary | Ar-CH |

| 123.8 | Quaternary | Ar-C-CH₃ |

| 41.8 | Quaternary | -C(CH₃)₂- |

| 30.9 | Primary | -C(CH₃)₂- |

| 17.2 | Primary | Ar-CH₃ |

Table 3: IR Spectral Data [1]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3353 | O-H stretch | Phenolic -OH |

| 2955, 2921, 2863 | C-H stretch | Methyl C-H |

| 1604, 1487 | C=C stretch | Aromatic ring |

Table 4: Mass Spectrometry Data

| m/z | Proposed Fragment |

| 284 | [M]⁺ (Molecular Ion) |

| 269 | [M - CH₃]⁺ |

| 149 | [HOC₆H₂(CH₃)₂C(CH₃)₂]⁺ |

| 135 | [HOC₆H₂(CH₃)₂CH₂]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Resolution: 4 cm⁻¹.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction:

-

Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

-

Ionization (Electron Ionization - EI for GC-MS):

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 200-250 °C.

-

-

Mass Analysis:

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50-500.

-

-

Data Acquisition and Processing:

-

Acquire the mass spectrum.

-

Identify the molecular ion peak and major fragment ions.

-

Visualizations

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Proposed mass spectrometry fragmentation pathway for this compound under electron ionization.

References

An In-depth Technical Guide to Dimethyl-bisphenol A (DMBPA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dimethyl-bisphenol A (DMBPA), also known as Bisphenol A dimethyl ether. It details the compound's chemical identity, physicochemical properties, synthesis, and biological activity, with a particular focus on its role as an inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α). This document includes detailed experimental protocols for its synthesis and analytical determination by HPLC and LC-MS/MS. Furthermore, it visualizes the HIF-1α signaling pathway to illustrate the mechanism of action of DMBPA, providing a critical resource for researchers in oncology, drug discovery, and related biomedical fields.

Chemical Identification and Properties

This compound is the dimethyl ether derivative of Bisphenol A. Its chemical identity and key physicochemical properties are summarized below.

-

CAS Number: 1568-83-8[1]

-

IUPAC Name: 4,4'-(Propane-2,2-diyl)bis(methoxybenzene)

-

Synonyms: DMBPA, Bisphenol A dimethyl ether, 1,1'-(1-Methylethylidene)bis[4-methoxybenzene][1]

Physicochemical Data

Quantitative data for this compound and its parent compound, Bisphenol A, are presented in Table 1. The data for Bisphenol A is included to provide a reference for solubility characteristics, as specific quantitative solubility data for DMBPA is not extensively available. The methylation of the two hydroxyl groups in BPA to form DMBPA is expected to increase its lipophilicity and affect its solubility profile.

| Property | This compound (DMBPA) | Bisphenol A (BPA) - Reference | Citation |

| Molecular Formula | C₁₇H₂₀O₂ | C₁₅H₁₆O₂ | [1] |

| Molecular Weight | 256.34 g/mol | 228.29 g/mol | [1] |

| Melting Point | 54-59 °C | 155 °C | |

| Boiling Point | 364.8 °C | 250-252 °C (at 13 torr) | [1] |

| Flash Point | 136.3 °C | N/A | [1] |

| Appearance | White to off-white solid | White solid | |

| Solubility in Water | Poorly soluble (expected) | 0.03 g/100mL (very poor) | [2] |

| Solubility in Organic Solvents | Soluble (expected) | Very soluble in ethanol, ether, acetone | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved via a Williamson ether synthesis, which involves the methylation of the hydroxyl groups of Bisphenol A.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of DMBPA from Bisphenol A and dimethyl sulfate.

Materials:

-

Bisphenol A (BPA)

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate (DMS) (Caution: Highly toxic and carcinogenic)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Deprotonation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve Bisphenol A (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath. Add sodium hydroxide (2.2 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at room temperature for 1 hour to form the bisphenoxide.

-

Methylation: Cool the reaction mixture back to 0 °C. Add dimethyl sulfate (2.2 eq) dropwise via the dropping funnel over 30 minutes.[3] Caution: The reaction is exothermic.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Extract the aqueous mixture three times with diethyl ether.

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4,4'-(Propane-2,2-diyl)bis(methoxybenzene).

Biological Activity: HIF-1α Inhibition

This compound is recognized as a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1 is a key transcription factor that plays a central role in the cellular response to hypoxia (low oxygen). It is a heterodimer composed of an oxygen-regulated α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β). The HIF-1 signaling pathway is a critical regulator of genes involved in angiogenesis, glucose metabolism, cell proliferation, and survival, making it a key target in cancer therapy.

HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain enzymes (PHDs). This modification allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α. In hypoxic conditions, the lack of oxygen inhibits PHD activity, causing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoters of target genes, such as Vascular Endothelial Growth Factor (VEGF), activating their transcription. DMBPA exerts its effect by promoting the degradation of HIF-1α, thereby inhibiting this signaling cascade.

References

The Solubility Profile of Dimethyl-Bisphenol A in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dimethyl-bisphenol A (also known as 2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane or Tetramethylbisphenol A) in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who require an in-depth understanding of this compound's solubility characteristics for formulation, synthesis, and analytical applications.

Introduction to this compound

This compound is a derivative of Bisphenol A (BPA) characterized by the presence of two methyl groups on each phenolic ring. This structural modification significantly influences its physicochemical properties, including its solubility in organic solvents. Understanding its solubility is crucial for a wide range of applications, from its use as a monomer in polymer synthesis to its investigation as a potential therapeutic agent, such as a HIF-1α inhibitor.

Qualitative and Quantitative Solubility Data

| Solvent | CAS Number | Qualitative Solubility Description | Quantitative Solubility (at 20°C) |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Very Soluble | Data not available |

| Methanol | 67-56-1 | Soluble[1], Slightly Soluble[2] | Data not available |

| Glacial Acetic Acid | 64-19-7 | Sparingly Soluble | Data not available |

| Chloroform | 67-66-3 | Very Slightly Soluble[1], Slightly Soluble[2] | Data not available |

| Water | 7732-18-5 | Practically Insoluble | 3.17 mg/L[2][3] |

Note: The terms "Very Soluble," "Soluble," "Sparingly Soluble," and "Very Slightly Soluble" are qualitative descriptors and can vary between different sources. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a liquid solvent.[4][5][6][7] The following protocol provides a detailed methodology for determining the solubility of this compound in an organic solvent of interest, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

Solute: High-purity this compound (≥99%)

-

Solvent: Analytical grade organic solvent of choice

-

Apparatus:

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps and PTFE septa

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)

-

HPLC column suitable for the analysis of phenolic compounds (e.g., C18)

-

Experimental Procedure

-

Preparation of the Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a vial.

-

Add a known volume or mass of the selected organic solvent to the vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25°C, 37°C).

-

Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Sample Preparation for HPLC Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Dilute the saturated solution with the mobile phase or a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve. This may involve one or more serial dilutions.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the diluted sample of the saturated solution into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

Data Analysis and Calculation

-

Calculate the concentration of this compound in the undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility using the shake-flask method.

References

- 1. echemi.com [echemi.com]

- 2. 2,2-BIS(4-HYDROXY-3,5-DIMETHYLPHENYL)PROPANE | 5613-46-7 [m.chemicalbook.com]

- 3. 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane [chembk.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Thermal Stability and Degradation of Dimethyl-bisphenol A

Introduction

This compound (DMBPA), specifically O,O'-dimethyl bisphenol A (CAS 1568-83-8), is a derivative of bisphenol A (BPA) with methyl groups substituting the hydrogen atoms of the phenolic hydroxyl groups. This modification of the chemical structure can significantly influence its thermal properties, including stability and degradation pathways. Understanding these characteristics is crucial for its application in various fields, including polymer chemistry and as a research chemical. This technical guide provides a comprehensive overview of the available data on the thermal stability and degradation of this compound, drawing comparisons with the well-studied bisphenol A to infer potential behaviors.

Thermal Stability of this compound

According to its Material Safety Data Sheet, O,O'-dimethyl bisphenol A is stable under recommended storage conditions. The primary hazardous decomposition products resulting from combustion are carbon monoxide (CO) and carbon dioxide (CO2)[1][2]. This indicates that complete oxidation of the molecule occurs at high temperatures in the presence of sufficient oxygen.

For comparison, bisphenol A exhibits a melting point between 158-159 °C and a boiling point of 220 °C at 4 mm Hg. TGA data for bisphenol A shows that it remains stable up to approximately 200 °C, after which it undergoes rapid degradation[3]. Given the substitution of the reactive phenolic hydroxyl groups with more stable methyl ether groups in DMBPA, it is plausible to hypothesize that DMBPA may exhibit a higher onset of thermal decomposition compared to BPA in a non-oxidative environment. The ether linkages are generally more thermally stable than free hydroxyl groups on a phenol ring.

Experimental Protocols for Thermal Analysis

While specific experimental data for DMBPA is lacking, the following are standard methodologies employed for assessing the thermal stability and degradation of related phenolic compounds like bisphenol A. These protocols would be directly applicable to the study of DMBPA.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Typical TGA Protocol for Bisphenol A:

-

Instrument: A thermogravimetric analyzer.

-